molecular formula C12H7ClO3S B3304273 5-(4-Chlorophenyl)-3-formylthiophene-2-carboxylic acid CAS No. 921592-97-4

5-(4-Chlorophenyl)-3-formylthiophene-2-carboxylic acid

Cat. No.: B3304273
CAS No.: 921592-97-4
M. Wt: 266.70 g/mol
InChI Key: JLXIBTDPPIJCBF-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-3-formylthiophene-2-carboxylic acid (CAS 921592-97-4) is a high-value chemical building block with the molecular formula C12H7ClO3S and a molecular weight of 266.70 g/mol . This compound features a thiophene ring core that is multifunctionalized with a 4-chlorophenyl group, a carboxylic acid, and a formyl group . The presence of these distinct reactive sites makes it a versatile intermediate for synthetic organic chemistry, particularly in the construction of more complex heterocyclic systems and for use in metal-catalyzed cross-coupling reactions. Thiophene carboxylic acid derivatives are widely studied as substrates in coupling reactions and olefinations, and they can be functionalized to create various 5-substituted derivatives . Researchers can utilize this compound in pharmaceutical development and materials science research. It is offered with comprehensive documentation and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-chlorophenyl)-3-formylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO3S/c13-9-3-1-7(2-4-9)10-5-8(6-14)11(17-10)12(15)16/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXIBTDPPIJCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(S2)C(=O)O)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70731495
Record name 5-(4-Chlorophenyl)-3-formylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921592-97-4
Record name 5-(4-Chlorophenyl)-3-formylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-3-formylthiophene-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-chlorobenzaldehyde and thiophene-2-carboxylic acid.

    Formylation: The formyl group is introduced through a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

    Cyclization: The cyclization step forms the thiophene ring, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Purification: The final product is purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.

    Reduction: Reduction of the formyl group can yield alcohol derivatives.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: 5-(4-Chlorophenyl)-3-carboxythiophene-2-carboxylic acid.

    Reduction: 5-(4-Chlorophenyl)-3-hydroxymethylthiophene-2-carboxylic acid.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Anticoagulant Development
One of the primary applications of 5-(4-Chlorophenyl)-3-formylthiophene-2-carboxylic acid is as an intermediate in the synthesis of rivaroxaban, a direct factor Xa inhibitor used in the treatment of thromboembolic disorders. Rivaroxaban has gained prominence due to its efficacy in preventing deep vein thrombosis and pulmonary embolism. The synthesis of this compound involves the transformation of this compound into more complex structures that exhibit anticoagulant properties .

Case Study: Synthesis Pathway
A notable method for synthesizing rivaroxaban includes using this compound as a precursor. The compound undergoes several reactions, including Friedel-Crafts acylation and subsequent modifications to introduce necessary functional groups that enhance its pharmacological activity . This highlights the importance of this compound in developing novel anticoagulant therapies.

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for synthesizing various biologically active compounds. Its unique structural features allow it to participate in multiple reactions, including nucleophilic substitutions and cyclization processes.

Table 1: Synthetic Applications of this compound

Application AreaCompound DerivedReaction Type
AnticoagulantsRivaroxabanAcylation, Reduction
Anticancer agentsThieno[2,3-b][1,4]thiazinesCyclization
Anti-inflammatory drugsVarious thiophene derivativesNucleophilic substitution

Materials Science

Functional Materials
The compound has potential applications in materials science, particularly in developing functional materials like sensors and organic semiconductors. Its thiophene ring structure contributes to electronic properties that can be exploited in organic electronics.

Case Study: Sensor Development
Recent studies have explored the use of thiophene derivatives in sensor technology. For instance, incorporating this compound into polymer matrices has shown promise in creating sensitive devices for detecting environmental pollutants . The compound's ability to undergo redox reactions enhances its performance as an electrochemical sensor.

Biological Studies

Biochemical Research
In biochemical research, this compound is utilized to study its interactions with biological targets. Its derivatives are being investigated for their potential roles in modulating cellular pathways and their effects on inflammation and cancer progression.

Case Study: PD-L1 Inhibition
Recent research has indicated that derivatives of thiophene compounds can inhibit the PD-1/PD-L1 complex, which plays a critical role in immune evasion by tumors. Studies focused on compounds derived from this compound have demonstrated their ability to disrupt this interaction, leading to enhanced T-cell activation against cancer cells .

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-3-formylthiophene-2-carboxylic acid involves its interaction with various molecular targets. The formyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can participate in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Structural Analogs in Thiophene Derivatives

The table below compares key structural and functional differences among thiophene-based analogs:

Compound Name Substituents Key Features Biological Activity (if reported) Reference
Target Compound :
5-(4-Chlorophenyl)-3-formylthiophene-2-carboxylic acid
5-(4-ClPh), 3-CHO, 2-COOH Combines electron-withdrawing (Cl, COOH) and reactive (CHO) groups. Not explicitly reported, but analogs show anticancer/antibacterial activity.
5-(4-Fluorophenyl)-3-(tosylamino)thiophene-2-carboxylic acid 5-(4-FPh), 3-sulfonamide, 2-COOH Fluorine enhances electronegativity; sulfonamide improves solubility and hydrogen bonding. Antibacterial (inferred from similar compounds).
Ethyl 5-(4-chlorophenyl)-3-[N-(2,6-dimethoxypyrimidin-4-yl)-benzenesulfonamide]thiophene-2-carboxylate 5-(4-ClPh), 3-sulfonamide, 2-COOEt Bulky sulfonamide and ester groups enhance lipophilicity. Anticancer activity comparable to doxorubicin.
5-Amino-3-(4-chlorophenyl)-4-cyano-N-(phenylcarbamoyl)-2,3-dihydrothiophene-2-carboxamide 5-(4-ClPh), 3-amino, 4-cyano Reduced aromaticity (dihydrothiophene) and cyano group increase reactivity. Not reported, but cyano groups often enhance bioactivity.

Key Observations :

  • Electron Effects : The 4-chlorophenyl group enhances electron-withdrawing properties, stabilizing the thiophene ring. Replacing Cl with F (as in ) increases electronegativity but reduces steric bulk.
  • Functional Group Impact : The formyl group (-CHO) in the target compound offers a reactive site for condensation reactions, whereas sulfonamide or ester groups (e.g., ) improve solubility or target binding.
  • Biological Activity : Bulky substituents (e.g., pyrrolopyrimidine in ) correlate with higher anticancer activity, suggesting that the target’s formyl group may be optimized for specific interactions.

Heterocyclic Analogs (Furan vs. Thiophene)

Compound Name Core Structure Substituents Key Differences Reference
5-(4-Chlorophenyl)-2-furoic acid Furan 5-(4-ClPh), 2-COOH Oxygen in furan reduces aromaticity compared to sulfur in thiophene.
5-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)furan-3-carboxylic acid Furan 5-(4-ClPh), 3-COOH, 2-dioxolane Dioxolane group enhances steric hindrance and stability.

Key Observations :

  • Reactivity : Furan derivatives are more prone to oxidative degradation, whereas thiophene’s stability makes it preferable for drug design.

Substituted Aryl and Functional Group Variations

Compound Name Aryl Group Functional Groups Key Properties Reference
5-[(4-Chlorophenyl)azo]salicylic acid 4-ClPh Azo (-N=N-), COOH, OH Azo group enables pH-dependent tautomerism; used in dyes and sensors.
2-[5-(4-Chlorophenyl)pentyl]oxirane-2-carboxylic acid 4-ClPh Oxirane (epoxide), COOH Epoxide offers reactivity for ring-opening reactions.

Key Observations :

  • Azo Compounds : The azo group in introduces photochromic properties, unlike the target’s formyl group, which is more chemically versatile.
  • Epoxide Functionality : The oxirane group in provides a site for nucleophilic attack, useful in polymer chemistry or prodrug design.

Biological Activity

5-(4-Chlorophenyl)-3-formylthiophene-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C12H9ClO3S
  • Molecular Weight : 270.71 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is attributed to several mechanisms:

  • Anti-inflammatory Effects : This compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6, TNF-alpha, and IL-1β in various cell lines, suggesting its potential application in treating inflammatory diseases .
  • Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against certain bacterial strains, likely due to its ability to disrupt bacterial cell membranes.
  • Cell Signaling Modulation : The compound activates signaling pathways associated with apoptosis and cell proliferation by modulating the expression of key proteins involved in these processes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityObservationsReferences
Anti-inflammatoryInhibits IL-6 and TNF-alpha production in endothelial cells ,
AntimicrobialEffective against Gram-positive bacteria; mechanism involves membrane disruption
CytotoxicityInduces apoptosis in cancer cell lines at higher concentrations,
Enzyme InhibitionPotential to inhibit specific enzymes related to inflammatory pathways

Case Studies

  • Case Study on Inflammatory Response :
    A study investigated the effects of this compound on human endothelial cells. The results demonstrated a significant reduction in the secretion of pro-inflammatory cytokines when treated with varying concentrations of the compound, indicating its potential as an anti-inflammatory agent .
  • Antimicrobial Efficacy :
    Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting that it could be developed into a therapeutic agent for bacterial infections.
  • Apoptotic Induction in Cancer Cells :
    Research conducted on cancer cell lines revealed that treatment with this compound led to increased apoptotic markers, including caspase activation and PARP cleavage, highlighting its potential use in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for 5-(4-Chlorophenyl)-3-formylthiophene-2-carboxylic acid, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with functionalization of the thiophene ring. For example:

  • Step 1 : Introduce the 4-chlorophenyl group via Suzuki-Miyaura coupling using Pd catalysts, as seen in analogous thiophene derivatives .
  • Step 2 : Formylation at the 3-position using Vilsmeier-Haack conditions (POCl₃/DMF) to install the aldehyde group, a method validated for similar thiophene-2-carboxylic acids .
  • Step 3 : Carboxylic acid activation via hydrolysis of a methyl/ethyl ester precursor, as described in protocols for related compounds (e.g., ethyl thiophene-3-carboxylate derivatives) .
    Optimization : Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (e.g., 5–10 mol% Pd) and temperature (80–120°C) to balance yield and purity.

Q. What analytical techniques are critical for characterizing this compound, and how should data be interpreted?

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. For instance, the formyl proton typically appears as a singlet near δ 9.8–10.2 ppm, while aromatic protons from the chlorophenyl group resonate between δ 7.2–7.6 ppm .
  • IR Spectroscopy : Look for characteristic peaks: C=O (carboxylic acid) at ~1700 cm⁻¹ and aldehyde C=O at ~1680 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula C12H7ClO3S\text{C}_{12}\text{H}_7\text{ClO}_3\text{S}, with isotopic peaks confirming chlorine presence .

Q. How does the solubility profile of this compound influence experimental design?

The carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in aqueous buffers (<1% DMSO). Precipitation issues may arise in acidic conditions due to protonation of the carboxylic acid .

Advanced Research Questions

Q. How can regioselective functionalization of the thiophene ring be achieved to avoid byproducts?

Regioselectivity is influenced by directing groups and reaction kinetics:

  • Electrophilic Substitution : The electron-withdrawing carboxylic acid group directs incoming electrophiles (e.g., formyl) to the 3-position. Use steric hindrance (e.g., bulky bases) to minimize competing reactions at the 4- or 5-positions .
  • Cross-Coupling : Optimize ligand choice (e.g., SPhos for Suzuki-Miyaura) to enhance selectivity for the 5-(4-chlorophenyl) moiety over other positions .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?

  • DFT Calculations : Model the electron density distribution to predict nucleophilic/electrophilic sites. For example, the formyl group’s electrophilicity can be quantified via Fukui indices .
  • Molecular Docking : Screen against target proteins (e.g., enzymes with thiophene-binding pockets) using software like AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values) be resolved?

  • Assay Variability : Standardize protocols (e.g., ATP levels in kinase assays) and use internal controls (e.g., staurosporine for kinase inhibition) .
  • Metabolite Interference : Perform LC-MS/MS to detect degradation products (e.g., hydrolysis of the formyl group under physiological conditions) .

Q. What strategies mitigate instability during long-term storage or under experimental conditions?

  • Storage : Lyophilize the compound and store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the formyl group .
  • In Situ Stabilization : Add antioxidants (e.g., BHT) to reaction mixtures or chelating agents (e.g., EDTA) to sequester metal ions that catalyze degradation .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in melting point or spectral data across studies?

  • Purity Assessment : Re-crystallize the compound using solvent pairs (e.g., EtOH/H₂O) and compare melting points with literature values (e.g., 188–192°C for structurally related thiophenes ).
  • Batch Variability : Characterize multiple synthetic batches via HPLC (≥95% purity) to isolate batch-specific impurities .

Q. What experimental controls are essential when evaluating this compound’s role in catalytic or biological systems?

  • Negative Controls : Use unsubstituted thiophene-2-carboxylic acid to isolate the effects of the 4-chlorophenyl and formyl groups .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs (e.g., 13C^{13}C-formyl) to track metabolic pathways via NMR or MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-(4-Chlorophenyl)-3-formylthiophene-2-carboxylic acid
Reactant of Route 2
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5-(4-Chlorophenyl)-3-formylthiophene-2-carboxylic acid

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